3-methylimidazo[5,1-b][1,3]thiazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6N2S |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
3-methylimidazo[5,1-b][1,3]thiazole |
InChI |
InChI=1S/C6H6N2S/c1-5-3-9-6-2-7-4-8(5)6/h2-4H,1H3 |
InChI Key |
VSYDUUPRFKVTJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=CN=CN12 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Methylimidazo 5,1 B 1 2 Thiazole and Its Structural Analogues
Classical and Established Synthetic Routes to Imidazo[5,1-b]evitachem.comresearchgate.netthiazole Core
Traditional methods for assembling the imidazo[5,1-b] evitachem.comresearchgate.netthiazole (B1198619) core often rely on well-established cyclization and condensation strategies that have proven to be robust and versatile.
Cyclization Reactions Involving α-Haloketones and Aminothiazole Precursors
A primary and widely documented method for constructing the imidazo[2,1-b]thiazole (B1210989) ring system, a close structural isomer and often a synthetic target alongside the [5,1-b] isomer, involves the condensation reaction between a 2-aminothiazole (B372263) derivative and an α-haloketone. evitachem.comyu.edu.jo This reaction, a variation of the Hantzsch thiazole synthesis, typically proceeds by nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-haloketone, followed by intramolecular cyclization and dehydration to form the fused bicyclic system. nih.govresearchgate.net
The versatility of this method allows for the synthesis of a wide array of substituted imidazo[2,1-b]thiazoles by varying the substituents on both the aminothiazole and the α-haloketone precursors. nih.gov For instance, the reaction of 2-aminothiazole with phenacyl bromide derivatives in a suitable solvent like ethanol (B145695) often leads to the formation of the corresponding 6-phenylimidazo[2,1-b]thiazole (B182960) derivatives. nih.govnih.gov The reaction conditions commonly involve refluxing in solvents such as ethanol or methanol. evitachem.com
Table 1: Examples of Cyclization Reactions for Imidazo[2,1-b]thiazole Synthesis
| 2-Aminothiazole Precursor | α-Haloketone | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminothiazole | Phenacyl bromide | Ethanol | Reflux | 6-Phenylimidazo[2,1-b]thiazole | nih.gov |
| Ethyl-2-aminothiazole-4-carboxylate | Various phenacyl bromides | Ethanol | Reflux | Ethyl-6-aryl-imidazo[2,1-b]thiazole-5-carboxylates | nih.gov |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex heterocyclic structures like imidazo[5,1-b] evitachem.comresearchgate.netthiazoles in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. ijcce.ac.iracs.org
One notable MCR involves the one-pot reaction of arylglyoxals, lawsone (a natural product), and thiobenzamides in acetic acid at elevated temperatures to produce lawsone-linked 1,3-thiazoles. acs.org Another example is a three-component reaction for synthesizing novel thiazole derivatives, which can serve as precursors or analogues. This involves the reaction of 2-(2-benzylidene hydrazinyl)-4-methylthiazole with other reagents in a one-pot setup. nih.gov The Asinger reaction and its modifications also represent a class of MCRs used to create 3-thiazolines, which are structurally related to the thiazole core. nih.gov
A copper-catalyzed three-component reaction of benzaldehydes, 2-aminothiazoles, and alkynes has been developed for the synthesis of various aryl-substituted imidazo[2,1-b]benzothiazoles and related structures. acs.org
One-Pot Condensation Approaches
One-pot syntheses, which may or may not be true multi-component reactions, are highly valued for their operational simplicity and for avoiding the isolation of intermediates. These methods often involve the sequential addition of reagents to a single reaction vessel. researchgate.netorganic-chemistry.org
A significant one-pot method for synthesizing imidazo[2,1-b]thiazole precursors involves the reaction of alcohols with trichloroisocyanuric acid (TCCA) and thiourea (B124793) under microwave irradiation. organic-chemistry.org This process converts alcohols into the corresponding 2-amino-1,3-thiazoles, which are key building blocks. organic-chemistry.org Another approach describes a one-pot synthesis of novel thiazoles where an in-situ generated bromoacetyl compound reacts with thiosemicarbazide (B42300) and then condenses with a pyrazole-carbaldehyde. ijcce.ac.ir Furthermore, some syntheses utilize ionic liquids as solvents to efficiently produce the target compounds in a one-pot manner. evitachem.com
Modern and Sustainable Synthetic Innovations
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient methods for synthesizing the imidazo[5,1-b] evitachem.comresearchgate.netthiazole core and its analogues.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reaction rates, improve yields, and enhance product purity. This technology has been successfully applied to the synthesis of imidazo[1,2-a]pyrimidines and related heterocycles, often in one-pot, multi-component setups. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govrsc.org
For example, a microwave-assisted one-pot, three-component synthesis of thiazolyl-pyridazinediones has been reported, using chitosan (B1678972) as a biodegradable catalyst. nih.gov This method highlights the efficiency and eco-friendliness of combining microwave heating with green catalysts. nih.gov Similarly, the synthesis of 2-amino-1,3-thiazoles from alcohols can be achieved in 25-45 minutes under microwave irradiation. organic-chemistry.org Another protocol describes the microwave-activated synthesis of thiazolo[5,4-d]thiazoles from aldehydes and dithiooxamide, demonstrating broad applicability to both aromatic and aliphatic aldehydes. rsc.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave Method | Reference |
|---|---|---|---|
| Synthesis of Imidazo[1,2-a]pyrimidine-imidazole hybrid | 36 hours, 30% yield | 20-30 minutes, 46-80% yield | nih.gov |
| Synthesis of Thiazolyl-pyridazinediones | Not reported | 4-8 minutes, high yields | nih.gov |
Solvent-Free Reaction Conditions for Enhanced Eco-Efficiency
Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions, such as grinding reactants together (mechanochemistry) or running reactions neat at elevated temperatures, can lead to significant reductions in waste and environmental impact. umich.edu
A one-pot, solvent-free synthesis of benzimidazole (B57391) derivatives, which are related heterocyclic structures, has been achieved by grinding o-phenylenediamine (B120857) with aldehydes or carboxylic acids followed by heating. umich.edu This method boasts excellent atom economy and simplifies product isolation. umich.edu While specific examples for 3-methylimidazo[5,1-b] evitachem.comresearchgate.netthiazole under strictly solvent-free conditions are less common in the searched literature, the principles demonstrated for related heterocycles suggest a promising avenue for future research. The development of such protocols would further enhance the eco-efficiency of synthesizing this important heterocyclic scaffold.
Catalytic Synthesis Approaches
Catalytic methods offer efficient and often more environmentally benign routes to the imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole core and its analogs. These approaches can be broadly categorized into metal-based catalysis and organocatalytic systems.
Metal-Based Catalysis
Transition metal catalysis is a powerful tool for the construction of the imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole skeleton, primarily through the formation of key carbon-heteroatom and carbon-carbon bonds. beilstein-journals.orgnih.gov
Copper-based catalysts are particularly prominent in the synthesis of related imidazo[2,1-b]thiazole systems. For instance, copper(I) iodide (CuI) has been utilized in ligand- and base-free conditions to synthesize benzo[d]imidazo[2,1-b]thiazoles. beilstein-journals.org A highly efficient thioamination protocol using copper(II) acetate (B1210297) (Cu(OAc)₂) has been developed for the synthesis of imidazo[2,1-b]thiazole-based heterocycles from β-nitroalkenes and 1H-benzo[d]imidazole-2-thiol. jetir.org This method proceeds via a sequential C–N and C–S bond formation cascade under mild conditions. jetir.org The choice of copper salt and solvent can significantly impact the reaction yield, with Cu(OAc)₂·H₂O in DMF proving to be optimal in certain cases. jetir.org
Palladium catalysts are also employed, often for direct C-H arylation to functionalize the imidazo[2,1-b]thiazole core. nih.gov Studies have shown that palladium-catalyzed reactions can selectively target the C-5 position of the imidazo[2,1-b]thiazole nucleus. nih.gov The combination of a palladium pre-catalyst with suitable reaction conditions allows for the introduction of aryl groups at this specific position. nih.gov Interestingly, the selectivity can be switched to other positions, such as C-2 or C-3, by using stoichiometric amounts of copper instead of a palladium catalyst, highlighting the influence of the metal on the reaction's regioselectivity. nih.gov
Metal-organic frameworks (MOFs) have also emerged as effective catalysts. For example, a Cu(BDC)MOF (where BDC is 1,4-benzenedicarboxylate) has demonstrated catalytic activity in the three-component, one-pot synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system. beilstein-journals.org
Table 1: Examples of Metal-Based Catalytic Systems in the Synthesis of Imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole Analogs
| Catalyst System | Reactants | Product Type | Key Features |
| CuI / DMF | Heteroarylamines and α,β-ynones | Benzo[d]imidazo[2,1-b]thiazoles | Ligand- and base-free, open-air conditions. beilstein-journals.org |
| Cu(OAc)₂·H₂O / DMF | 1H-benzo[d]imidazole-2-thiol and β-nitroalkenes | Imidazo[2,1-b]thiazole-based heterocycles | Highly efficient thioamination, mild conditions. jetir.org |
| Palladium pre-catalyst | Imidazo[2,1-b]thiazole and aryl halides | C-5 arylated imidazo[2,1-b]thiazoles | Selective direct C-H arylation. nih.gov |
| Stoichiometric Copper | Imidazo[2,1-b]thiazole and aryl halides | C-2/C-3 arylated imidazo[2,1-b]thiazoles | Switch in regioselectivity compared to palladium. nih.gov |
Organocatalytic Systems
Organocatalysis presents an alternative, metal-free approach to the synthesis of heterocyclic compounds. Imidazole (B134444) itself can act as an organocatalyst due to its amphoteric nature, possessing both a basic pyridine-like nitrogen and an acidic amine-like proton. ias.ac.in This dual functionality allows it to catalyze reactions under mild conditions.
In the context of related nitrogen-containing heterocycles, imidazole has been successfully employed as an organocatalyst in multicomponent reactions. For instance, it catalyzes the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones in an environmentally friendly water and ethanol mixture. ias.ac.in This highlights the potential of using simple organic molecules to promote complex chemical transformations, which could be extended to the synthesis of imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole derivatives. The moderate catalytic properties of imidazole can also help in reducing the formation of byproducts, leading to higher product yields. ias.ac.in
Flow Chemistry Implementations for Scalable Production
While specific examples for the flow synthesis of 3-methylimidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole are not prevalent in the provided search results, the principles of flow chemistry are highly applicable for the scalable production of such heterocyclic compounds. Flow chemistry offers advantages such as improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated, continuous production. The development of robust catalytic systems, as described above, is a key enabler for their implementation in flow reactors. A scalable synthetic procedure for a related 2H-thiazolo[4,5-d] beilstein-journals.orgjetir.orgnih.govtriazole system has been established, demonstrating the feasibility of producing complex heteroaromatic compounds in large quantities. rsc.org
Regioselectivity and Stereochemical Control in Imidazo[5,1-b]beilstein-journals.orgjetir.orgthiazole Formation
Regioselectivity is a critical aspect of the synthesis of imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole and its isomers, as the fusion of the imidazole and thiazole rings can occur in different orientations. The reaction conditions and the nature of the starting materials and catalysts play a crucial role in determining the final regiochemical outcome.
For example, in the synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines, it was found that the reaction of imidazo[4,5-e]-1,2,4-triazine-3-thiones with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to a mixture of regioisomers. beilstein-journals.org However, by carefully controlling the reaction conditions, such as the base and solvent, it is possible to selectively obtain one regioisomer over the other. beilstein-journals.org For instance, the rearrangement of imidazo[4,5-e]thiazolo[3,2-b]triazines to their regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazine counterparts can be achieved by treatment with triethylamine (B128534) or sodium alcoholates. beilstein-journals.org
Furthermore, direct C-H functionalization reactions on the imidazo[2,1-b]thiazole core demonstrate pronounced regioselectivity. As mentioned earlier, palladium catalysis favors arylation at the C-5 position, while using stoichiometric copper directs the functionalization to the C-2 and C-3 positions. nih.gov This switch in selectivity is attributed to different mechanistic pathways: electrophilic palladation versus base-promoted C-H metalation. nih.gov Recent studies have also shown that PIFA-induced regioselective C(sp2)–H chalcogenylation of benzo[d]imidazo[5,1-b]thiazoles can be achieved, further highlighting the ability to control the position of functionalization. rsc.org
Stereochemical control is also important, particularly when chiral centers are introduced into the imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole scaffold. The synthesis of new 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, for example, can result in stereoisomers, and their specific configuration can influence their biological activity. nih.gov
Derivatization from Precursor Compounds and Building Blocks
The synthesis of diverse derivatives of the imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole scaffold often relies on the functionalization of pre-synthesized core structures or the use of versatile building blocks.
A common strategy involves the condensation of a 2-aminothiazole derivative with an α-haloketone. This approach is widely used for the synthesis of imidazo[2,1-b]thiazoles. researchgate.net For instance, thiosemicarbazone derivatives can be cyclized with appropriately substituted phenacyl bromides to afford hydrazinyl-1,3-thiazole derivatives, which can then be further modified. nih.gov
Another versatile precursor is 2-mercaptobenzimidazole, which serves as a nucleophilic building block for the synthesis of fused imidazo[2,1-b]thiazoles through annulation with various electrophiles like ketones, dihaloalkenes, and alkynes. researchgate.net
Furthermore, existing imidazo[2,1-b]thiazole rings can be functionalized at specific positions. For example, electrophilic substitution reactions, such as bromination or iodination, on imidazo[2,1-b]-1,3,4-thiadiazoles occur selectively at the 5-position. mdpi.com The aldehyde group, if present on the ring system, can be a versatile handle for further transformations. For instance, the Vilsmeier-Haack reaction can introduce a carbaldehyde group at position-3 of an imidazo[1,2-a]pyrimidine (B1208166) ring, which can then be converted to various thiosemicarbazone derivatives and subsequently cyclized to form other heterocyclic rings like thiadiazoles or triazoles. chemmethod.com
Table 2: Common Precursors and Building Blocks for Imidazo[5,1-b] beilstein-journals.orgjetir.orgthiazole Analogs
| Precursor/Building Block | Reaction Type | Resulting Structure |
| 2-Aminothiazole and α-haloketone | Condensation | Imidazo[2,1-b]thiazole core researchgate.net |
| Thiosemicarbazone and phenacyl bromide | Heterocyclization | Hydrazinyl-1,3-thiazole derivatives nih.gov |
| 2-Mercaptobenzimidazole and electrophiles | Annulation | Fused imidazo[2,1-b]thiazoles researchgate.net |
| Imidazo[2,1-b]-1,3,4-thiadiazole | Electrophilic Substitution | 5-substituted derivatives mdpi.com |
| Imidazo[1,2-a]pyrimidine-3-carbaldehyde | Condensation and Cyclization | Fused thiadiazole or triazole rings chemmethod.com |
Chemical Reactivity and Mechanistic Investigations of 3 Methylimidazo 5,1 B 1 2 Thiazole
Electrophilic Substitution Reactions on the Imidazo[5,1-b]nih.govmdpi.comthiazole Nucleus
The imidazo[5,1-b] nih.govmdpi.comthiazole (B1198619) core is generally susceptible to electrophilic attack, primarily on the electron-rich imidazole (B134444) portion of the fused ring system. The presence of the methyl group at the 3-position is expected to influence the regioselectivity of these reactions through its electronic and steric effects.
Deuteriation Studies and Kinetic Analysis
Specific deuteriation studies on 3-methylimidazo[5,1-b] nih.govmdpi.comthiazole are not extensively documented in the literature. However, studies on related imidazole and benzimidazole (B57391) systems provide insights into the likely behavior of the imidazole moiety within this fused structure. Hydrogen-deuterium exchange (HDX) in imidazoles is known to occur, particularly at the C2 position, and the rate of this exchange is sensitive to the electronic environment. nih.govnih.gov For instance, in substituted benzimidazolium compounds, electron-withdrawing groups accelerate the rate of H/D exchange at the C2 position, while electron-donating groups, such as a methyl group, slow it down. nih.gov This suggests that the C7 position of the imidazo[5,1-b] nih.govmdpi.comthiazole nucleus would be the most likely site for deuteriation, and the kinetics would be influenced by substituents on the ring system. The rate of exchange is also highly dependent on pH, with base-catalyzed exchange being a prominent mechanism. nih.gov
Halogenation Reactions, including Bromination Selectivity
Halogenation of imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazoles, a closely related heterocyclic system, has been shown to proceed with high regioselectivity. Bromination of various imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole derivatives using bromine in acetic acid or with N-bromosuccinimide (NBS) consistently yields the 5-bromo substituted product. researchgate.net This indicates a strong directing effect of the fused ring system towards electrophilic attack at the C5 position of the imidazole ring. By analogy, it is anticipated that the halogenation of 3-methylimidazo[5,1-b] nih.govmdpi.comthiazole would preferentially occur at the electronically activated C5 position.
A study on the C(sp2)–H selenylation of substituted benzo researchgate.netfrontiersin.orgimidazo[2,1-b]thiazoles, an oxidative functionalization, also demonstrates regioselective substitution at the C3 position (equivalent to C5 in the imidazo[5,1-b]thiazole (B6145799) system). nih.govrsc.org
| Reagent/Conditions | Substrate | Position of Substitution | Reference |
| N-Bromosuccinimide | Imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole | C5 | researchgate.net |
| Bromine/Acetic Acid | Imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazole | C5 | researchgate.net |
Nitration and Formylation Reactions (e.g., Vilsmeier-Haack)
The Vilsmeier-Haack reaction, a mild method for the formylation of electron-rich aromatic rings, has been successfully applied to imidazo[2,1-b]-1,3,4-thiadiazole systems. rsc.orgmdpi.com The reaction of these compounds with a mixture of phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) results in the selective introduction of a formyl group at the C5 position. mdpi.com The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which attacks the electron-rich imidazole ring. rsc.org
Given this precedent, the Vilsmeier-Haack formylation of 3-methylimidazo[5,1-b] nih.govmdpi.comthiazole is expected to yield the corresponding 5-formyl derivative. The introduction of other electrophiles, such as the nitro group, is also anticipated to occur at the C5 position due to the high electron density at this site.
Nucleophilic Substitution and Addition Processes
While the imidazo[5,1-b] nih.govmdpi.comthiazole ring itself is generally electron-rich and thus not highly susceptible to direct nucleophilic attack, the introduction of leaving groups via electrophilic substitution opens pathways for nucleophilic displacement reactions. For example, bromo-substituted imidazo[2,1-b] nih.govmdpi.comresearchgate.netthiadiazoles at the C2 and C5 positions have been shown to undergo nucleophilic substitution with various nucleophiles. researchgate.net This suggests that a 5-halo-3-methylimidazo[5,1-b] nih.govmdpi.comthiazole could serve as a precursor for a variety of 5-substituted derivatives through nucleophilic aromatic substitution.
Additionally, skeletal rearrangements of related imidazo[4,5-e]thiazolo[3,2-b]triazines can occur under basic conditions, involving nucleophilic attack and ring-opening/ring-closing sequences to form more stable isomers. nih.gov Similar base-induced rearrangements could potentially be observed in the imidazo[5,1-b] nih.govmdpi.comthiazole system under specific conditions. nih.gov
Cycloaddition Reactions of the Imidazo[5,1-b]nih.govmdpi.comthiazole Ring System
The imidazo[2,1-b]thiazole (B1210989) scaffold can participate in cycloaddition reactions. For instance, (Z)-2-(4-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b]thiazol-3(2H)-one has been used as a dipolarophile in a [3+2] cycloaddition reaction with an azomethine ylide generated in situ. mdpi.com This reaction leads to the stereoselective formation of a novel bis-spiro compound containing the imidazo[2,1-b]thiazole core. This demonstrates the ability of exocyclic double bonds on the imidazo[2,1-b]thiazole ring to act as reactive sites for cycloadditions.
While direct cycloaddition involving the aromatic core of 3-methylimidazo[5,1-b] nih.govmdpi.comthiazole is less common, the introduction of suitable functional groups could enable its participation in such reactions. 1,3-Dipolar cycloadditions, for example, are versatile reactions for the synthesis of five-membered heterocyclic rings. youtube.com
Oxidation and Reduction Chemistry of the Thiazole and Imidazole Moieties
The oxidation and reduction of the imidazo[5,1-b] nih.govmdpi.comthiazole ring system can lead to various transformations. The thiazole ring, containing a sulfur atom, can be susceptible to oxidation. For instance, the oxidation of a 2,3-dihydroimidazo[2,1-b]thiazole derivative has been reported to yield the corresponding aromatic imidazo[2,1-b]thiazole. google.com
Furthermore, a metal-free, regioselective C-H selenylation of substituted benzo researchgate.netfrontiersin.orgimidazo[2,1-b]thiazoles has been achieved using phenyliodine(iii)bis(trifluoroacetate) as a mediator. nih.govrsc.org This reaction proceeds via a radical mechanism and results in the introduction of a phenylselanyl group at the C3 position of the benzo researchgate.netfrontiersin.orgimidazo[2,1-b]thiazole core, which is analogous to the C5 position of the imidazo[5,1-b] nih.govmdpi.comthiazole ring. This represents an oxidative functionalization of the imidazole moiety.
Reduction of the imidazo[5,1-b] nih.govmdpi.comthiazole system is less commonly described, but under forcing conditions, hydrogenation of the heterocyclic rings could potentially occur.
Functional Group Interconversions on the Methyl Group and Peripheral Substituents
The functionalization of the imidazo[5,1-b] rsc.orgnih.govthiazole core is primarily achieved during its synthesis, which commonly involves the annulation of a 2-aminothiazole (B372263) derivative with an α-haloketone. This allows for the introduction of various substituents onto the heterocyclic framework.
However, specific literature detailing the functional group interconversions of the methyl group at the 3-position of 3-methylimidazo[5,1-b] rsc.orgnih.govthiazole is limited. General reactions for related heterocyclic systems can be considered. For instance, the sulfur atom in the thiazole ring of the parent imidazo[5,1-b]thiazole can undergo oxidation to form sulfoxides and sulfones. Reduction reactions may target the imidazole portion of the molecule.
For the more extensively studied isomeric imidazo[2,1-b]thiazole scaffold, a wider range of functional group interconversions has been reported. For example, derivatives have been synthesized where a methyl group at a peripheral position is replaced by other functionalities, such as p-methylphenyl and p-chlorophenyl groups. rsc.org Additionally, the synthesis of various derivatives of the related imidazo[2,1-b] rsc.orgnih.govgoogle.comthiadiazole system has been achieved through reactions like hydrazinolysis of ester groups to form hydrazides, and subsequent condensation with aldehydes. nih.gov
Table 1: Examples of Functional Group Interconversions in Related Imidazothiazole Systems
| Starting Material | Reagents and Conditions | Product | Reference |
| 2-alkyl/aryl-imidazo [2,1-b] rsc.orgnih.govgoogle.comthiadiazole-6-carboxylic acid ethyl esters | Hydrazine hydrate, refluxing MeOH | 2-alkyl/aryl-imidazo [2,1-b] rsc.orgnih.govgoogle.comthiadiazole-6-carboxylic acid hydrazides | nih.gov |
| 2,6-dimethylimidazo[2,1-b] rsc.orgnih.govgoogle.comthiadiazole-5-carbohydrazides | Aldehydes, refluxing ethanol (B145695) | 2,6-dimethyl-N'-substituted-phenylmethylidene-imidazo[2,1-b] rsc.orgnih.govgoogle.com thiadiazole-5-carbohydrazides | nih.gov |
It is important to note that while these examples from related structures provide insight into potential reactivity, they are not direct transformations of 3-methylimidazo[5,1-b] rsc.orgnih.govthiazole.
Photochemical and Electrochemical Reactivity Studies
However, the broader class of thiazole-containing compounds is known to participate in photochemical reactions. nih.gov For related heterocyclic systems, electrochemical methods have been employed for synthesis. For instance, an electrochemical oxidative three-component tandem reaction has been developed for the synthesis of selenyl imidazo[2,1-b]thiazinones. rsc.org This suggests that the imidazo-thiazole core can be amenable to electrochemical manipulation.
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods
The elucidation of reaction mechanisms for 3-methylimidazo[5,1-b] rsc.orgnih.govthiazole using kinetic and spectroscopic methods is another area with limited specific data. Generally, the structures of newly synthesized imidazothiazole derivatives are confirmed using a suite of spectroscopic techniques.
These methods are crucial for structural characterization, which is a prerequisite for any mechanistic study. For various derivatives of the related imidazo[2,1-b]thiazole and imidazo[2,1-b] rsc.orgnih.govgoogle.comthiadiazole systems, the following techniques have been utilized:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to determine the chemical structure and connectivity of atoms. nih.govontosight.aiacs.org
Mass Spectrometry (MS): This technique is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. ontosight.ai
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the presence of specific functional groups within the molecule. nih.govontosight.ai
In some instances, more advanced techniques are used for stereochemical assignments. For example, Nuclear Overhauser Effect (NOE) experiments have been used to determine the E/Z isomerism of certain imidazo[2,1-b]thiazolylmethylene)-2-indolinone derivatives. rsc.org
While these spectroscopic methods are fundamental to characterizing the products of a reaction, detailed kinetic studies to determine reaction rates, orders, and activation parameters for reactions involving 3-methylimidazo[5,1-b] rsc.orgnih.govthiazole have not been reported. Mechanistic insights are often inferred from the products obtained and by analogy to related chemical systems. For some biologically active derivatives, molecular docking studies have been performed to propose binding modes with protein targets, which offers a computational approach to understanding the mechanism of action at a molecular level. nih.govnih.gov
Structural Modifications and Rational Design of 3 Methylimidazo 5,1 B 1 2 Thiazole Analogues
Strategies for Introducing Diverse Chemical Functionalities
The functionalization of the imidazo[5,1-b] nih.govresearchhub.comthiazole (B1198619) scaffold is a cornerstone of its development. Researchers have devised numerous strategies to introduce a wide array of chemical groups to modulate the physicochemical and biological properties of the parent compound.
One common approach involves electrophilic substitution reactions, which typically occur at the 5-position of the imidazo[2,1-b] nih.govresearchhub.comnih.govthiadiazole ring, a close analogue. mdpi.com For instance, bromination and iodination have been successfully used to introduce halogens at this position. mdpi.com Furthermore, the Vilsmeier-Haack reaction facilitates the introduction of a formyl group at the 5-position, which can then serve as a handle for further modifications. mdpi.com
Multicomponent reactions (MCRs) have also emerged as a powerful tool for generating diverse imidazo[2,1-b]thiazole (B1210989) derivatives. These reactions, which involve the one-pot combination of three or more starting materials, allow for the rapid assembly of complex molecules. researchgate.net For example, an MCR involving an α-aminoazaarene, an aryl glyoxal, and a cyclic 1,3-dicarbonyl can produce highly functionalized imidazoheterocycles. researchgate.net Another efficient method is the copper-catalyzed thioamination of β-nitroalkenes with 1H-benzo[d]imidazole-2-thiol, which demonstrates broad functional group tolerance. jetir.org
The synthesis of functionalized derivatives often begins with the construction of the core ring system from acyclic precursors. For example, the reaction of 2-aminothiazoles with α-haloketones is a classic and versatile method for preparing the imidazo[2,1-b]thiazole scaffold, allowing for the introduction of substituents on both the imidazole (B134444) and thiazole rings. researchgate.net
Analogues and Derivatives of the Imidazo[5,1-b]nih.govresearchhub.comthiazole Scaffold
The development of analogues and derivatives of the imidazo[5,1-b] nih.govresearchhub.comthiazole scaffold is a key strategy in the quest for new therapeutic agents. These efforts can be broadly categorized into fused ring system modifications, isosteric replacement, and the design of hybrid compounds.
Altering the fused ring system of the imidazo[5,1-b] nih.govresearchhub.comthiazole scaffold can lead to novel compounds with distinct biological profiles. One approach is the synthesis of expanded ring systems. For instance, a base-induced rearrangement of functionalized imidazo[4,5-e]thiazolo[2,3-c] nih.govevitachem.comnih.govtriazines has been shown to yield imidazo[4,5-e] nih.govresearchhub.comthiazino[2,3-c] nih.govevitachem.comnih.govtriazines, effectively expanding the five-membered thiazole ring into a six-membered thiazine (B8601807) ring. nih.govbeilstein-journals.org This transformation proceeds through a cascade of hydrolysis and skeletal rearrangement. nih.gov
Another strategy involves the fusion of additional heterocyclic rings to the existing scaffold. For example, the condensation of (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] nih.govresearchhub.comthiazol-3(2H)-one derivatives with hydroxylamine (B1172632) results in the formation of 3-(aryl)-2,3,6,7-tetrahydroimidazo[2,1-b] nih.govresearchhub.comthiazolo[5,4-d]isoxazoles, creating a new fused isoxazole (B147169) ring. researchgate.net Similarly, researchers have synthesized 5H-benzo[d]benzo nih.govnih.govimidazo[2,1-b] nih.govresearchhub.comthiazine derivatives, which represent a significant expansion of the core structure. frontiersin.org
| Original Scaffold | Modification Strategy | Resulting Fused System | Reference |
|---|---|---|---|
| Imidazo[4,5-e]thiazolo[2,3-c] nih.govevitachem.comnih.govtriazine | Base-induced rearrangement | Imidazo[4,5-e] nih.govresearchhub.comthiazino[2,3-c] nih.govevitachem.comnih.govtriazine | nih.govbeilstein-journals.org |
| Imidazo[2,1-b] nih.govresearchhub.comthiazole | Condensation with hydroxylamine | Imidazo[2,1-b] nih.govresearchhub.comthiazolo[5,4-d]isoxazole | researchgate.net |
| Imidazo[2,1-b]thiazole | Fusion with a benzothiazine moiety | 5H-Benzo[d]benzo nih.govnih.govimidazo[2,1-b] nih.govresearchhub.comthiazine | frontiersin.org |
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the properties of a lead compound. In the context of the imidazo[5,1-b] nih.govresearchhub.comthiazole scaffold, this involves substituting atoms or groups with others that have similar physical or chemical properties. A notable example is the replacement of the thiazole ring with a 1,3,4-thiadiazole (B1197879) ring, leading to the imidazo[2,1-b] nih.govresearchhub.comnih.govthiadiazole system. researchhub.com This bioisosteric replacement has been explored to generate compounds with a range of biological activities. researchgate.netnih.gov
The concept of bioisosterism is broad and can also involve the replacement of a larger molecular scaffold while retaining the same biological activity. The imidazo[2,1-b]thiazole scaffold itself can be considered a bioisostere of purine, which allows it to potentially interfere with nucleotide-dependent biological processes. evitachem.com
The design of hybrid compounds involves covalently linking two or more pharmacophores to create a single molecule with the potential for enhanced activity or a dual mode of action. The imidazo[5,1-b] nih.govresearchhub.comthiazole scaffold has been extensively used as a core for developing such hybrids.
For instance, researchers have synthesized hybrid molecules by combining the imidazo[2,1-b]thiazole core with a pyrazole (B372694) ring, which has shown promising antifungal activity. nih.govnih.gov Another approach has been the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates, which have been investigated as carbonic anhydrase inhibitors. nih.gov Additionally, hybrids of imidazo[2,1-b]thiazole with indolinone have been synthesized and evaluated for their antitumor activity. nih.gov The synthesis of bis-imidazole-thiazole hybrids has also been reported as a strategy for developing new anticancer agents. nih.gov
| Core Scaffold | Hybridized Moiety | Potential Application | Reference |
|---|---|---|---|
| Imidazo[5,1-b]thiazole (B6145799) | Pyrazole | Antifungal | nih.govnih.gov |
| Imidazo[2,1-b]thiazole | Sulfonyl piperazine | Carbonic anhydrase inhibition | nih.gov |
| Imidazo[2,1-b]thiazole | Indolinone | Antitumor | nih.gov |
| Bis-imidazole-thiazole | - | Anticancer | nih.gov |
| Imidazo[2,1-b]thiazole | Triazole | Antimycobacterial | rsc.org |
Combinatorial and Library Synthesis Approaches for High-Throughput Exploration
To efficiently explore the chemical space around the imidazo[5,1-b] nih.govresearchhub.comthiazole scaffold, combinatorial and library synthesis approaches are employed. These methods allow for the rapid generation of a large number of derivatives for high-throughput screening.
A notable example is the use of solid-phase synthesis to create a library of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives. nih.gov In this method, a resin-bound cyclic thiourea (B124793) is reacted with an α-haloketone, followed by cleavage from the resin, which also facilitates the final cyclization step. nih.gov This approach overcomes the limitations of traditional solution-phase synthesis, where the availability of starting materials can be a bottleneck. nih.gov
While not specific to the 3-methylimidazo[5,1-b] nih.govresearchhub.comthiazole scaffold, the principles of on-chip synthesis combined with computational target prediction for related imidazopyridines demonstrate a powerful strategy for the rapid generation of focused compound libraries with a high success rate in identifying bioactive molecules. nih.gov Such integrated approaches are highly applicable to the exploration of the imidazo[5,1-b] nih.govresearchhub.comthiazole chemical space.
Structure-Reactivity Relationships in Modified Systems
Understanding the structure-reactivity relationships (SRR) and structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogues. For the imidazo[5,1-b] nih.govresearchhub.comthiazole scaffold, numerous studies have shed light on how different substituents influence biological activity.
In a series of imidazo[2,1-b] nih.govresearchhub.comnih.govthiadiazole–chalcone (B49325) hybrids, it was found that compounds bearing a 3,4,5-trimethoxy group on the chalcone moiety exhibited superior cytotoxic activity against various cancer cell lines. rsc.org For a series of N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides, the nature and position of substituents on the indolinone ring were found to be critical for their anti-proliferative activity against breast cancer cells. nih.gov
In the development of imidazo[2,1-b]thiazole-based inhibitors of cyclooxygenase-2 (COX-2), the presence of a methyl sulfonyl pharmacophore was a key design element. nih.gov Molecular docking studies often complement SAR analyses by providing insights into the binding interactions between the compounds and their biological targets, helping to rationalize the observed activities. For example, in a series of 1,3-thiazole derivatives as cholinesterase inhibitors, docking studies revealed key stabilizing interactions within the active sites of the enzymes. academie-sciences.fr
| Compound Series | Key Structural Feature for Activity | Biological Activity | Reference |
|---|---|---|---|
| Imidazo[2,1-b] nih.govresearchhub.comnih.govthiadiazole–chalcones | 3,4,5-trimethoxy substitution | Cytotoxicity | rsc.org |
| N'-(2-oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides | Substituents on the indolinone ring | Anti-proliferative (breast cancer) | nih.gov |
| Imidazo[2,1-b]thiazole derivatives | Methyl sulfonyl group | COX-2 inhibition | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-7-sulfonamides | Electron-withdrawing sulfonamide group | Antitubercular | nih.gov |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole (B1198619). Through the analysis of one-dimensional and two-dimensional NMR spectra, the precise arrangement of hydrogen and carbon atoms within the molecule can be determined.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of the nuclei, while the coupling patterns in ¹H NMR reveal the proximity of neighboring protons.
For instance, in derivatives of the closely related benzo[d]imidazo[2,1-b]thiazole system, the methyl protons typically appear as a singlet in the ¹H NMR spectrum. rsc.org The aromatic protons on the fused ring system exhibit characteristic chemical shifts and coupling constants that are crucial for confirming the structure. rsc.orgresearchgate.net Similarly, the ¹³C NMR spectrum displays distinct signals for each carbon atom, including the methyl carbon and the carbons of the heterocyclic rings. rsc.orgresearchgate.net
Detailed analysis of the chemical shifts and coupling constants allows for the assignment of each signal to a specific atom in the 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Imidazo[2,1-b]thiazole (B1210989) Derivatives
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Typical Assignment |
| ¹H | 2.1 - 2.7 | Singlet | -CH₃ |
| ¹H | 6.8 - 8.4 | Varies (s, d, dd, m) | Aromatic/Heterocyclic Protons |
| ¹³C | 13 - 23 | - | -CH₃ |
| ¹³C | 100 - 160 | - | Aromatic/Heterocyclic Carbons |
| Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific substitution pattern of the molecule. |
Two-dimensional (2D) NMR techniques provide further confirmation of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu It helps to establish the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This technique is invaluable for piecing together the entire carbon skeleton and confirming the fusion of the imidazole (B134444) and thiazole rings.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY reveals protons that are close to each other in space, regardless of whether they are directly bonded. This helps in determining the stereochemistry and conformation of the molecule.
The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural assignment for 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. up.ac.za This precise mass measurement allows for the determination of the elemental composition of the molecule, thus confirming its molecular formula. This is a critical step in verifying the identity of a newly synthesized compound.
In the mass spectrometer, the 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole molecule can be induced to break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. Analysis of these fragmentation patterns can provide valuable information about the connectivity of the atoms and the stability of different parts of the molecule. For example, the fragmentation of related thiazole derivatives often involves the opening of the thiazole ring and subsequent loss of small neutral molecules. researchgate.net This information corroborates the structure determined by NMR spectroscopy.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the bonds within a molecule. These techniques are particularly useful for identifying the functional groups present in 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole.
The IR spectrum of a related compound, 5-(p-chlorophenyl)-2-acetyl aminothiazole, showed characteristic absorption bands for N-H stretching, C=O stretching, and C=N stretching. researchgate.net For 3-methylimidazo[5,1-b] up.ac.zarsc.orgthiazole, one would expect to observe characteristic absorption bands corresponding to the C-H stretching of the methyl group and the aromatic rings, as well as the C=N and C-S stretching vibrations of the fused heterocyclic system. nih.govnih.gov These vibrational signatures provide a fingerprint for the molecule and confirm the presence of its key functional groups.
Interactive Data Table: Typical Infrared Absorption Frequencies for Imidazo[2,1-b]thiazole Scaffolds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H (methyl) | Stretching | 2850 - 2960 |
| C=N | Stretching | 1630 - 1690 |
| C=C | Stretching | 1450 - 1600 |
| C-S | Stretching | 600 - 800 |
| Note: The exact positions of the absorption bands can be influenced by the molecular structure and intermolecular interactions. |
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for 3-methylimidazo[5,1-b] evitachem.comgdut.edu.cnthiazole is not detailed in the reviewed literature, the analysis of structurally similar compounds, such as ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, illustrates the type of data obtained from such an investigation. researchgate.net For this related molecule, researchers were able to determine its crystal system, space group, and the exact spatial arrangement of its constituent atoms. researchgate.net This analysis provides an unambiguous confirmation of the compound's structure, which is first proposed through other spectroscopic methods like NMR and mass spectrometry. researchgate.net
The data generated from an X-ray crystallographic analysis is typically presented in a detailed table. Below is an example of the kind of crystallographic data that would be obtained for a compound in this class.
Table 1: Example Crystallographic Data for a Related Imidazo[2,1-b]thiazole Derivative This table is representative of data for a similar compound, ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, as specific data for 3-methylimidazo[5,1-b] evitachem.comgdut.edu.cnthiazole was not available in the searched literature. researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.582(3) |
| b (Å) | 7.2912(14) |
| c (Å) | 25.011(5) |
| α (°) | 90 |
| β (°) | 94.12(3) |
| γ (°) | 90 |
| Volume (ų) | 2651.8(9) |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.608 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an essential analytical method for separating, identifying, and purifying the components of a mixture. For 3-methylimidazo[5,1-b] evitachem.comgdut.edu.cnthiazole, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used to assess purity and to isolate the compound from reaction mixtures or impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds. A high-pressure pump forces a solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates and leading to the separation of the components as they flow out of the column.
For heterocyclic compounds like 3-methylimidazo[5,1-b] evitachem.comgdut.edu.cnthiazole, a reversed-phase HPLC method is typically employed. A common setup would use a C18 column as the stationary phase and a gradient mixture of water and an organic solvent, such as acetonitrile, as the mobile phase. researchgate.net Detection is often achieved using an ultraviolet (UV) detector, which measures the absorbance of the eluting components at a specific wavelength, or a mass spectrometer (MS) for more definitive identification. The resulting chromatogram shows peaks corresponding to each separated component, and the area of the peak for 3-methylimidazo[5,1-b] evitachem.comgdut.edu.cnthiazole relative to the total area of all peaks is used to calculate its purity.
Table 2: Representative HPLC Conditions for Purity Analysis
| Parameter | Description |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. In GC, a sample is injected into a heated port, vaporized, and swept by a carrier gas (mobile phase) through a column (stationary phase). The separation occurs as different components travel through the column at different rates depending on their chemical properties and interaction with the column's stationary phase.
GC coupled with a mass spectrometer (GC-MS) is particularly effective for the analysis of relatively volatile heterocyclic compounds. gdut.edu.cn This method provides not only the retention time for purity assessment but also the mass spectrum for structural confirmation. A typical method would involve a capillary column and a programmed temperature ramp to ensure efficient separation of the target compound from any starting materials or by-products. gdut.edu.cn
Table 3: Representative GC-MS Conditions for Purity Analysis
| Parameter | Description |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 70 °C (1 min), ramp to 280 °C at 20 °C/min, hold for 3 min |
| Detector | Mass Spectrometer (MS) |
| Scan Range | 50-550 m/z |
| Injection Mode | Splitless |
Computational and Theoretical Investigations of 3 Methylimidazo 5,1 B 1 2 Thiazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of a compound from first principles.
Density Functional Theory (DFT) Studies on Electronic Structure
A comprehensive review of published scientific literature indicates a notable absence of specific Density Functional Theory (DFT) studies conducted directly on the electronic structure of 3-methylimidazo[5,1-b] nih.govevitachem.comthiazole (B1198619). While DFT analyses have been performed on related but structurally distinct isomers, such as imidazo[2,1-b]thiazole (B1210989) derivatives and benzo-fused analogues, this specific compound has not been the subject of dedicated electronic structure elucidation via DFT in the available research. researchgate.netresearchgate.net
Molecular Orbital Analysis (HOMO/LUMO)
Similarly, a specific molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions, for 3-methylimidazo[5,1-b] nih.govevitachem.comthiazole is not present in the current body of scientific publications. Such analyses are common for characterizing the electronic transitions and reactivity of novel compounds but have yet to be applied to this particular molecule. nih.govacs.org
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters (such as NMR and IR spectra) for 3-methylimidazo[5,1-b] nih.govevitachem.comthiazole using quantum chemical methods has not been reported in the surveyed literature. Theoretical spectroscopic data, which serves to support experimental characterization, remains an area for future investigation for this compound. acs.org
Molecular Docking and Molecular Dynamics Simulations
While quantum chemical data on the isolated molecule is limited, the broader imidazo[5,1-b]thiazole (B6145799) scaffold, of which 3-methylimidazo[5,1-b] nih.govevitachem.comthiazole is a derivative, has been the subject of molecular docking and simulation studies to explore its potential as a biologically active agent. evitachem.comnih.gov These investigations focus on derivatives where the core scaffold interacts with various protein targets.
Ligand-Protein Interaction Modeling
The imidazo[5,1-b]thiazole core is recognized as a valuable scaffold in medicinal chemistry. evitachem.comnih.gov Molecular docking studies have been employed to model the interactions of its derivatives with various biological targets, primarily in the fields of antifungal and antibacterial research.
In antifungal research, derivatives of imidazo[5,1-b]thiazole containing a pyrazole (B372694) ring have been investigated for their activity against plant pathogens like Sclerotinia sclerotiorum. nih.gov Studies revealed that these compounds exert a detrimental effect on the integrity of the fungal cell membrane. nih.gov Molecular docking simulations are instrumental in hypothesizing the binding modes of these compounds to key fungal enzymes, such as succinate (B1194679) dehydrogenase (SDH), which is crucial for fungal respiration. The modeling suggests that the imidazo[5,1-b]thiazole scaffold can fit within the enzyme's active site, forming critical interactions that lead to inhibition.
Table 1: Modeled Ligand-Protein Interactions for Imidazo[5,1-b]thiazole Derivatives This table is representative of findings for derivatives containing the core scaffold.
| Target Protein | Organism/Disease | Derivative Type | Predicted Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Succinate Dehydrogenase (SDH) | Sclerotinia sclerotiorum (fungus) | Pyrazole-containing | Not specified in abstract | Inhibition of enzyme |
| Penicillin-Binding Protein 2a (PBP2a) | MRSA (bacteria) | Carbapenem conjugate | Not specified in abstract | Covalent modification, Inhibition |
Binding Affinity Prediction
Predicting the binding affinity is a key outcome of molecular docking simulations, providing a quantitative estimate of how strongly a ligand may bind to its protein target. This is often expressed as a docking score or binding energy, with more negative values typically indicating a stronger predicted interaction.
For imidazo[5,1-b]thiazole derivatives, these predictions are crucial for prioritizing compounds for synthesis and further testing. In the context of antifungal research, compounds showing high predicted affinity for enzymes like SDH are considered promising candidates. nih.gov Similarly, for the anti-MRSA carbapenems, docking studies have been used to evaluate their affinity for PBP2a. One such derivative, ME1036, was noted to have a strong affinity for PBP2a, which correlates with its potent antibacterial activity.
Table 2: Predicted Binding Affinities for Imidazo[5,1-b]thiazole Derivatives This table is representative of findings for derivatives containing the core scaffold.
| Derivative Class | Target Protein | Predicted Binding Affinity/Score | Reference |
|---|---|---|---|
| Pyrazole-Imidazo[5,1-b]thiazoles | Succinate Dehydrogenase (SDH) | Comparable to commercial pesticide boscalid | nih.gov |
| Carbapenem-Imidazo[5,1-b]thiazoles | Penicillin-Binding Protein 2a (PBP2a) | Strong affinity noted for derivative ME1036 | Not specified in abstract |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. While specific QSAR studies exclusively focused on 3-methylimidazo[5,1-b] nih.govnih.govthiazole are not extensively documented in publicly available literature, the methodologies applied to the isomeric imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles and other thiazole derivatives provide a clear framework for how such studies would be conducted. nih.govresearchgate.netnih.gov
For related imidazothiadiazole derivatives with antiproliferative activity, QSAR studies have successfully established correlations between the compounds' physicochemical properties and their potency against various cancer cell lines. nih.govnih.gov These studies typically involve the calculation of a wide range of molecular descriptors, including:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and atomic net charges. These descriptors provide insights into the molecule's reactivity and ability to participate in electronic interactions.
Steric Descriptors: These describe the size and shape of the molecule, which are crucial for its interaction with biological targets.
Hydrophobic Descriptors: Lipophilicity, often expressed as LogP, is a key factor in a molecule's ability to cross cell membranes.
Topological Descriptors: These are numerical values that describe the atomic connectivity within the molecule.
Multiple Linear Regression (MLR) is a common statistical method used to build the QSAR models, resulting in equations that can predict the biological activity of new compounds. nih.govnih.gov For instance, a study on imidazo[2,1-b] nih.govnih.govnih.govthiadiazoles found that lipophilicity, electronic, and steric factors were decisive for their antiproliferative potency. nih.gov The models developed showed high correlation coefficients (r²) ranging from 0.887 to 0.924 and good predictive accuracy. nih.gov
Table 1: Commonly Used Descriptors in QSAR Studies of Thiazole Derivatives
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO, LUMO, Dipole Moment, Atomic Charges | Reactivity, intermolecular interactions |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Receptor binding, steric hindrance |
| Hydrophobic | LogP, Solvent Accessible Surface Area | Membrane permeability, solubility |
| Topological | Connectivity Indices, Shape Indices | Molecular branching and shape |
This table is a representation of descriptors commonly used in QSAR studies and is not based on a specific study of 3-methylimidazo[5,1-b] nih.govnih.govthiazole.
A hypothetical QSAR study on a series of 3-methylimidazo[5,1-b] nih.govnih.govthiazole derivatives would likely follow a similar protocol to identify the key structural features that govern their biological activity, be it antifungal, anticancer, or otherwise. nih.gov
Elucidation of Reaction Mechanisms and Transition States through Computational Chemistry
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. The synthesis of the imidazo[5,1-b] nih.govnih.govthiazole core typically involves the reaction of a 2-aminothiazole (B372263) derivative with an α-haloketone.
For 3-methylimidazo[5,1-b] nih.govnih.govthiazole, a plausible synthetic route involves the reaction of 2-amino-4-methylthiazole (B167648) with a suitable two-carbon electrophile, followed by cyclization. The mechanism of such a reaction can be computationally modeled using methods like Density Functional Theory (DFT). These calculations can determine the reaction pathway with the lowest activation energy, thus predicting the most likely mechanism.
A general reaction for the formation of the related imidazo[2,1-b]thiazole system involves the cyclization of an intermediate formed from 2-aminothiazole and a phenacyl bromide. nih.gov Computational studies on similar heterocyclic syntheses have been used to:
Optimize the geometries of reactants, intermediates, transition states, and products.
Calculate the activation energies for different possible reaction pathways.
Analyze the electronic structure of the transition states to understand the nature of bond formation and cleavage.
For example, DFT calculations can be employed to compare a stepwise versus a concerted mechanism for the cyclization step. The calculated energies of the transition states would provide evidence for the preferred pathway.
Table 2: Hypothetical Energy Profile for a Key Step in Imidazo[5,1-b] nih.govnih.govthiazole Synthesis
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 (N-alkylation) | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 (Cyclization) | +20.5 |
| Product | -25.0 |
This table presents hypothetical data for illustrative purposes and is not derived from a specific computational study on 3-methylimidazo[5,1-b] nih.govnih.govthiazole.
Such computational insights are invaluable for optimizing reaction conditions to improve yields and selectivity in the synthesis of 3-methylimidazo[5,1-b] nih.govnih.govthiazole and its derivatives.
Conformational Analysis and Tautomerism Studies
The three-dimensional structure and the potential for tautomerism are critical determinants of a molecule's biological activity and physical properties. Computational methods are widely used to explore the conformational landscape and predict the relative stabilities of different tautomers.
Conformational Analysis:
For 3-methylimidazo[5,1-b] nih.govnih.govthiazole, the fused ring system is largely planar. However, substituents on the ring system can adopt different orientations. While the methyl group at position 3 does not have significant conformational freedom, larger substituents would necessitate a thorough conformational analysis.
Computational studies, typically using DFT methods, can be performed to identify the most stable conformations. dergipark.org.tr For example, a conformational analysis of a thiazole-5-carboxylic acid using DFT at the B3LYP/6-311++G(d,p) level of theory identified four stable conformers based on the orientation of the carboxylic group. dergipark.org.tr A similar approach could be applied to substituted derivatives of 3-methylimidazo[5,1-b] nih.govnih.govthiazole to determine their preferred three-dimensional structures.
Tautomerism:
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For imidazo[5,1-b] nih.govnih.govthiazole, protonation could potentially occur at different nitrogen atoms, leading to different tautomeric forms. While 3-methylimidazo[5,1-b] nih.govnih.govthiazole itself has limited possibilities for tautomerism due to the methyl substitution, derivatives with functional groups like hydroxyl or amino could exhibit this behavior.
Theoretical calculations are crucial for determining the relative stabilities of different tautomers. researchgate.netnih.gov For instance, computational studies on tetrahydroindazolones have been used to establish the most stable tautomer by comparing the calculated energies of different forms. researchgate.netnih.gov These studies often employ high-level ab initio or DFT calculations. Natural Bond Orbital (NBO) analysis can also be used to understand the electronic delocalization and stabilizing interactions within each tautomer.
Table 3: Hypothetical Relative Energies of Tautomers for a Hydroxylated Derivative of Imidazo[5,1-b] nih.govnih.govthiazole
| Tautomer | Relative Energy (kcal/mol) (in gas phase) | Relative Energy (kcal/mol) (in water) |
| Keto form | 0.0 | -2.5 |
| Enol form | +3.1 | 0.0 |
This table presents hypothetical data for illustrative purposes and is not derived from a specific computational study on a derivative of 3-methylimidazo[5,1-b] nih.govnih.govthiazole.
Understanding the predominant tautomeric form is essential as different tautomers can have distinct biological activities and physicochemical properties.
Biological Activities and Molecular Target Interaction Studies of 3 Methylimidazo 5,1 B 1 2 Thiazole Derivatives Excluding Clinical Human Trials and Safety Profiles
In Vitro Biological Screening Methodologies
A range of in vitro assays have been employed to characterize the bioactivity of imidazo (B10784944) nih.govjpsionline.comthiazole (B1198619) derivatives, from enzyme inhibition to cell-based pathway analysis.
Derivatives of the imidazo nih.govjpsionline.comthiazole family have been identified as inhibitors of several key enzymes.
Phosphodiesterase 10A (PDE10A) and Carbonic Anhydrase II (CA II): While specific inhibitory data for 3-methylimidazo[5,1-b] nih.govjpsionline.comthiazole against PDE10A is not prominent, related heterocyclic structures have been explored as potent PDE10A inhibitors. nih.gov For instance, novel imidazo[4,5-b]pyridines have been discovered as potent and selective inhibitors of PDE10A. nih.gov Inhibition of PDE10A is considered a therapeutic approach for neurological and inflammatory conditions. nih.gov
In contrast, studies on the isomeric imidazo[2,1-b]thiazole (B1210989) scaffold have demonstrated activity against Carbonic Anhydrase II (CA II), a zinc-containing metalloenzyme. A series of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates were synthesized and evaluated for their CA inhibitory potential. mdpi.comnih.gov Several of these compounds exhibited selective inhibitory activity against the cytosolic isoform hCA II, with inhibition constants (Kᵢ) in the micromolar range, while showing weaker or no activity against other isoforms like hCA I, IX, and XII. mdpi.comnih.gov
Other Enzymes: Research on benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives revealed potent antimycobacterial activity by targeting Mycobacterium tuberculosis (Mtb) Pantothenate Synthetase. rsc.org Furthermore, certain imidazo[2,1-b]thiazole analogs have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.gov
Table 1: Enzyme Inhibition by Imidazo nih.govjpsionline.comthiazole Derivatives and Related Heterocycles
| Compound Class | Enzyme Target | Key Findings | Reference |
|---|---|---|---|
| Imidazo[2,1-b]thiazole-sulfonyl piperazines | Carbonic Anhydrase II (hCA II) | Selective inhibition with Kᵢ values in the range of 57.7–98.2 µM. | mdpi.com |
| Benzo[d]imidazo[2,1-b]thiazole carboxamides | M. tuberculosis Pantothenate Synthetase | Active compounds (e.g., IT06, IT10) showed IC₅₀ values of 2.03 µM and 2.32 µM, respectively. | rsc.org |
| Imidazo[2,1-b]thiazole analogs | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition with IC₅₀ values in the 0.08-0.16 µM range. | nih.gov |
| Imidazo[4,5-b]pyridines | Phosphodiesterase 10A (PDE10A) | Identified as potent inhibitors with IC₅₀ values as low as 0.8 nM. | nih.gov |
While direct radioligand binding studies for 3-methylimidazo[5,1-b] nih.govjpsionline.comthiazole are not extensively documented, research on structurally related fused imidazole (B134444) heterocycles has shown interaction with key neurological receptors. For example, a series of imidazo[1,2-b] nih.govbio-conferences.orgnih.govtriazines, which share a fused imidazole ring system, were identified as having high affinity for the GABA(A) α2/3 subtype-containing receptors, acting as selective agonists. nih.gov These findings highlight the potential of such scaffolds to modulate CNS targets, although specific data for the imidazo[5,1-b] nih.govjpsionline.comthiazole core in this context remains to be fully explored.
The anti-proliferative and apoptosis-inducing effects of imidazo nih.govjpsionline.comthiazole derivatives have been extensively evaluated in various cancer cell lines.
Anti-proliferative Efficacy: A series of novel imidazo[5,1-b]thiazole (B6145799) derivatives containing a pyrazole (B372694) ring demonstrated significant antifungal activity against Sclerotinia sclerotiorum, with median effective concentration (EC₅₀) values as low as 0.95 mg L⁻¹, comparable to the commercial fungicide boscalid. nih.gov In the realm of anticancer research, derivatives of the isomeric imidazo[2,1-b]thiazole have shown potent cytotoxicity. For example, imidazo[2,1-b]thiazole-coupled noscapine (B1679977) derivatives were particularly effective against the pancreatic cancer cell line MIAPaCa-2, with one compound showing an IC₅₀ value of 4.2 ± 0.6 μM. acs.org Similarly, benzo[d]imidazo[2,1-b]thiazole-propenone conjugates exhibited significant cytotoxic activity against HeLa (cervical cancer) cells. nih.gov
Apoptosis Induction: The mechanism of cytotoxicity for many of these compounds has been linked to the induction of apoptosis. Imidazo[2,1-b]thiazole-based aryl hydrazones were shown to induce cell death via early apoptosis in a concentration-dependent manner in human breast cancer cells (MDA-MB-231). nih.gov Treatment with benzo[d]imidazo[2,1-b]thiazole conjugates led to a significant loss of mitochondrial membrane potential and a four-fold increase in reactive oxygen species (ROS) levels in HeLa cells, which are key events in the apoptotic cascade. nih.gov Further studies using Hoechst staining, wound healing assays, and analysis of actin filaments confirmed the apoptosis-inducing properties of these compounds. nih.gov
Table 2: Anti-proliferative and Apoptosis-Inducing Activity of Imidazo nih.govjpsionline.comthiazole Derivatives
| Compound Class | Cell Line(s) | Biological Effect | Key Findings | Reference |
|---|---|---|---|---|
| Imidazo[5,1-b]thiazole-pyrazole derivatives | Sclerotinia sclerotiorum | Antifungal | EC₅₀ of 0.95 mg L⁻¹ for compound 18f. | nih.gov |
| Imidazo[2,1-b]thiazole-noscapine conjugates | MIAPaCa-2 (Pancreatic) | Anti-proliferative | IC₅₀ of 4.2 ± 0.6 μM for compound 7a. | acs.org |
| Imidazo[2,1-b]thiazole-based aryl hydrazones | MDA-MB-231 (Breast) | Apoptosis Induction | Concentration-dependent increase in early apoptotic cells. | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole-propenone conjugates | HeLa (Cervical) | Cytotoxicity & Apoptosis | Loss of mitochondrial membrane potential and increased ROS levels. | nih.gov |
Identification and Validation of Molecular Targets
Identifying the specific molecular targets of these derivatives is crucial for understanding their therapeutic potential and for guiding further drug development.
Antifungal Mechanism: For imidazo[5,1-b]thiazole derivatives, the antifungal mechanism has been elucidated. Studies using scanning and transmission electron microscopy revealed that active compounds exert a significant detrimental effect on the integrity of the fungal cell membrane. nih.gov This membrane damage was further confirmed by assays showing leakage of cellular contents, changes in relative conductivity, and altered cell membrane permeability. nih.gov
Anticancer Mechanisms: The anticancer activity of the isomeric imidazo[2,1-b]thiazole derivatives proceeds through several molecular mechanisms. In addition to the previously mentioned ROS generation and mitochondrial dysfunction, some conjugates have been shown to inhibit tubulin polymerization. acs.orgrsc.org Western blot analysis revealed that treatment with these compounds led to an accumulation of tubulin in the soluble fraction of the cell, indicating a depolymerizing effect. acs.org This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent caspase-dependent apoptosis, as evidenced by the cleavage of caspase-3 and PARP. nih.govacs.org
Molecular docking and in silico studies are instrumental in predicting and analyzing the interactions between these small molecules and their protein targets.
Docking Studies: Molecular docking simulations have been used to propose binding modes for various imidazo nih.govjpsionline.comthiazole derivatives. For antimycobacterial benzo[d]imidazo[2,1-b]thiazole compounds, docking studies were performed against the Pantothenate synthetase of M. tuberculosis to understand the putative binding pattern and the stability of the protein-ligand complex. rsc.org In anticancer studies, imidazo[2,1-b]thiazole-noscapine conjugates were docked into the colchicine (B1669291) binding site of tubulin, revealing noncovalent interactions like van der Waals forces and hydrogen bonding that could account for their tubulin-destabilizing activity. acs.org Other docking studies have explored the interactions of imidazo[2,1-b]thiazole derivatives with targets like Glypican-3 (GPC-3) protein in hepatocellular carcinoma, providing a rationale for their observed anti-proliferative effects. nih.gov These computational analyses provide a structural basis for the observed biological activities and guide the rational design of more potent and selective derivatives. bio-conferences.orgnih.gov
Structure-Activity Relationship (SAR) Studies for Biological Function and Design
A significant body of research has focused on derivatives bearing a methylene (B1212753) bridge at the 5-position of the imidazo[2,1-b]thiazole core, linking it to an indolinone group. Early studies identified that substitutions on both the imidazothiazole and indolinone rings were critical for antitumor activity. For instance, the presence of a 5-methoxy group on the indolinone ring combined with a 2-methyl group on the imidazothiazole system resulted in compounds with interesting antitumor profiles. Further exploration led to the discovery that the 3-[(2,6-dimethylimidazo[2,1-b]thiazol-5-yl)methylene]-5-methoxy-2-indolinone was the most active in that particular series. nih.gov The best outcomes for inhibiting cell proliferation were generally observed in derivatives that had methyl groups at both the 2- and 6-positions of the imidazothiazole core.
Another major area of investigation for this scaffold has been the inhibition of dihydrofolate reductase (DHFR), a well-established target in cancer therapy. nih.gov A series of 3-methyl-imidazo[2,1-b]thiazole-based analogs were synthesized and evaluated for their DHFR inhibitory profile. sci-hub.senih.gov SAR analysis of these compounds revealed key determinants for potent inhibition.
The core structure, ethyl 5-(4-substituted-phenyl)-3-methyl-imidazo[2,1-b]thiazole-2-carboxylates, was systematically modified. Conversion of the ethyl ester at the 2-position to a carbohydrazide (B1668358) and subsequently to N'-(4-substituted-benzoyl)-3-methyl-imidazo[2,1-b]thiazole-2-carbohydrazides led to a significant increase in potency. sci-hub.se This suggests that the extended hydrazide-benzoyl moiety is crucial for effective binding within the DHFR active site.
Specifically, substitutions on the terminal benzoyl ring played a pivotal role. Compounds with a hydroxyl group at the 4-position of the benzoyl ring and either a nitro or amino group at the 4-position of the phenyl ring at the 5-position of the thiazole ring demonstrated the most potent DHFR inhibition. sci-hub.se Molecular modeling studies supported these findings, indicating that these derivatives could fit effectively into the hydrophobic pocket of the DHFR active site, forming favorable binding interactions, including π-π stacking and hydrogen bonds with key residues like Arg22 and Phe31. sci-hub.se
The table below summarizes the SAR findings for selected 3-methylimidazo[2,1-b]thiazole (B3328371) derivatives as DHFR inhibitors. sci-hub.se
| Compound ID | R1 (at position 5) | R2 (at position 2) | R3 (terminal) | DHFR IC₅₀ (µM) |
| 16 | -H | -CONHNH₂ | - | >50 |
| 17 | -NO₂ | -CONHNH₂ | - | 15.34 |
| 18 | -NH₂ | -CONHNH₂ | - | 10.12 |
| 22 | -NO₂ | -CONHNHCO-Ph-R₃ | 4-OH | 0.079 |
| 23 | -NH₂ | -CONHNHCO-Ph-R₃ | 4-OH | 0.085 |
| 29 | -NH₂ | -CONHNHCO-Ph-R₃ | 4-OCH₃ | 20.15 |
| MTX (Control) | - | - | - | 0.087 |
| Data sourced from Bioorganic Chemistry, 2021. sci-hub.se |
These SAR studies underscore the chemical tractability of the 3-methylimidazo[5,1-b] sci-hub.senih.govthiazole scaffold. The potency and selectivity of these derivatives can be finely tuned through strategic modifications at several positions, allowing for the rational design of compounds directed against specific biological targets like DHFR and tubulin. nih.govnih.govjohnshopkins.edu
Applications in Chemical Biology as Probes or Research Tools
Beyond their direct therapeutic potential, derivatives of the 3-methylimidazo[5,1-b] sci-hub.senih.govthiazole scaffold serve as valuable research tools in chemical biology. Their ability to potently and often selectively interact with key cellular targets makes them excellent molecular probes for dissecting complex biological pathways.
One of the primary applications of these compounds is in the study of cytoskeletal dynamics and cell cycle regulation. nih.gov Certain substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been identified as potent inhibitors of tubulin assembly. nih.gov These molecules can be used to induce cell cycle arrest in the G2/M phase, allowing researchers to investigate the downstream cellular events that follow microtubule disruption. For example, potent derivatives have been used to examine the phosphorylation status of the oncoprotein kinase Akt and to study the inhibition of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis, providing insights into the signaling cascades linked to cell proliferation and apoptosis. nih.gov
Similarly, the potent and selective DHFR inhibitors developed from this scaffold are instrumental in studying folate metabolism. nih.gov By acutely inhibiting DHFR, these compounds can be used to probe the cellular consequences of disrupting the synthesis of nucleotides and essential amino acids. This makes them useful tools for investigating cellular responses to metabolic stress and for identifying downstream targets and resistance mechanisms. sci-hub.senih.gov
The versatility of the imidazo[2,1-b]thiazole scaffold also extends to the development of inhibitors for other critical cellular kinases. For instance, derivatives have been designed as potent inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a host factor essential for the replication of many viruses. nih.gov These selective inhibitors serve as chemical probes to explore the specific roles of PI4KB in viral life cycles and to validate it as a target for host-directed antiviral therapies. nih.gov Likewise, imidazo[2,1-b]thiazole derivatives have been developed as pan-RAF inhibitors, which can be used to study the MAPK signaling pathway, a critical cascade often dysregulated in cancers like melanoma. worktribe.com
The inherent chemical properties of the imidazo[2,1-b]thiazole nucleus, combined with the potential for functionalization, make it an attractive scaffold for creating more sophisticated chemical probes. For example, by incorporating fluorophores or affinity tags, these molecules could be adapted for use in fluorescence microscopy, affinity chromatography, or proteomic studies to visualize, isolate, and identify their binding partners within the cell. The development of related benzothiazole (B30560) derivatives as fluorescent probes for imaging tau protein aggregates in neurodegenerative diseases showcases the potential of such scaffolds in creating advanced tools for biological research.
Future Directions and Emerging Research Avenues for Imidazo 5,1 B 1 2 Thiazole Chemistry
Development of Advanced Synthetic Methodologies for Complex Analogues
While established methods for the synthesis of the imidazo[2,1-b]thiazole (B1210989) core exist, the demand for structurally diverse and complex analogues necessitates the development of more advanced and efficient synthetic strategies. nih.gov Future research will likely focus on several key areas:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. Designing novel MCRs to construct the imidazo[5,1-b] nih.govnih.govthiazole (B1198619) scaffold with various substituents will be a key area of focus.
Domino Reactions: These reactions involve a cascade of intramolecular transformations, allowing for the rapid assembly of complex molecular architectures from simple precursors. The development of new domino strategies will enable the synthesis of previously inaccessible analogues.
Asymmetric Synthesis: Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their stereochemistry. The development of stereoselective methods for the synthesis of chiral imidazo[5,1-b] nih.govnih.govthiazole derivatives is a significant challenge and a major opportunity for the field.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and reaction control. Adapting and developing flow chemistry methods for the synthesis of imidazo[5,1-b] nih.govnih.govthiazole analogues will be crucial for their large-scale production.
A recent study highlighted a robust copper(II)-catalyzed thioamination strategy for synthesizing imidazo[2,1-b]thiazole-based heterocycles, demonstrating broad substrate compatibility and high functional group tolerance. jetir.org
Exploration of New Biological Targets and Pathways
The imidazo[2,1-b]thiazole scaffold has been identified as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov While research has demonstrated the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents, there is a vast and underexplored landscape of potential new biological targets and pathways. nih.gov
Future research should focus on:
Kinase Inhibition: Many imidazo[2,1-b]thiazole derivatives have shown potent inhibitory activity against various kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer. mdpi.com Identifying new kinase targets for this chemical class is a promising avenue for drug discovery.
Enzyme Inhibition: Beyond kinases, imidazo[5,1-b] nih.govnih.govthiazole derivatives could be designed to inhibit other classes of enzymes, such as proteases, phosphatases, and metabolic enzymes, that are implicated in a variety of diseases. For instance, some derivatives have been explored as inhibitors of acetylcholinesterase. nih.gov
Modulation of Signaling Pathways: Investigating the effects of these compounds on key signaling pathways, such as those involved in apoptosis, cell proliferation, and immune responses, could reveal novel mechanisms of action and therapeutic opportunities.
Antitubercular and Antibacterial Agents: The emergence of drug-resistant strains of bacteria and mycobacteria necessitates the development of new anti-infective agents. The imidazo[2,1-b]thiazole scaffold has shown promise in this area, with some derivatives exhibiting potent activity against Mycobacterium tuberculosis. rsc.orgnih.gov
| Biological Target/Activity | Research Finding |
| Antifungal | A novel imidazo[5,1-b]thiazole (B6145799) derivative containing a pyrazole (B372694) ring showed comparable activity against Sclerotinia sclerotiorum to the commercial pesticide boscalid. nih.gov |
| Antiproliferative | New imidazo[2,1-b]thiazole-based aryl hydrazones demonstrated promising cytotoxicity against the MDA-MB-231 breast cancer cell line, inducing apoptosis. rsc.org |
| Antimycobacterial | A benzo-[d]-imidazo-[2,1-b]-thiazole derivative showed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra with an IC50 of 2.32 μM. rsc.org |
Applications in Materials Science (e.g., Luminescent Materials, OLEDs)
The rigid, planar, and electron-rich nature of the imidazo[5,1-b] nih.govnih.govthiazole ring system imparts it with interesting photophysical properties, making it a promising candidate for applications in materials science. mdpi.com
Luminescent Materials: The inherent fluorescence of many thiazole-containing compounds makes them suitable for use as luminescent materials. mdpi.com By modifying the substituents on the imidazo[5,1-b] nih.govnih.govthiazole core, it is possible to tune the emission color and quantum efficiency of these materials.
Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable blue-emitting materials remains a major challenge in OLED technology. The imidazo[5,1-b] nih.govnih.govthiazole scaffold, with its potential for high thermal stability and tunable electronic properties, could be used to design novel host and emitter materials for OLEDs. nih.govmdpi.com Heterocyclic compounds, including those with imidazole (B134444) and thiazole rings, are actively being investigated for these applications. rsc.orgresearchgate.net
Integration with High-Throughput Screening and Automation in Synthesis and Evaluation
To fully explore the vast chemical space of imidazo[5,1-b] nih.govnih.govthiazole derivatives and to accelerate the discovery of new bioactive compounds, it is essential to integrate high-throughput screening (HTS) and automated synthesis technologies.
Automated Synthesis: The development of automated synthesis platforms will enable the rapid generation of large and diverse libraries of imidazo[5,1-b] nih.govnih.govthiazole analogues. This will significantly increase the number of compounds that can be tested for biological activity.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against a variety of biological targets. nih.gov The use of HTS will be crucial for identifying new "hits" from the synthesized libraries and for building structure-activity relationships (SARs).
Computational Modeling: In silico methods, such as molecular docking and virtual screening, can be used to predict the biological activity of imidazo[5,1-b] nih.govnih.govthiazole derivatives and to prioritize compounds for synthesis and testing. This will help to streamline the drug discovery process and to reduce the time and cost of research.
Design of Imidazo[5,1-b]nih.govnih.govthiazole-based Molecular Probes for Biological Systems
The fluorescent properties of some imidazo[5,1-b] nih.govnih.govthiazole derivatives make them attractive candidates for the development of molecular probes for studying biological systems. These probes can be used to visualize and track specific molecules or processes within living cells.
Fluorescent Labeling: Imidazo[5,1-b] nih.govnih.govthiazole derivatives can be functionalized with reactive groups that allow them to be covalently attached to biomolecules, such as proteins or nucleic acids. These fluorescently labeled biomolecules can then be used in a variety of imaging and assay applications.
Biosensors: "Smart" molecular probes can be designed that exhibit a change in their fluorescence in response to a specific biological event, such as a change in pH, the binding of a metal ion, or the activity of an enzyme. These probes can be used to monitor dynamic processes in real-time and to provide valuable insights into cellular function.
Challenges and Opportunities in the Academic Research Landscape of this Chemical Class
The academic research landscape for the imidazo[5,1-b] nih.govnih.govthiazole chemical class is rich with both challenges and opportunities.
Challenges:
Synthesis of Complex Analogues: The synthesis of structurally complex and stereochemically defined analogues remains a significant challenge.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms of action for biologically active compounds can be a complex and time-consuming process.
Toxicity and Drug-like Properties: Ensuring that new compounds have favorable toxicity profiles and drug-like properties is a major hurdle in the drug discovery process.
Opportunities:
Untapped Chemical Space: There is a vast and largely unexplored chemical space of imidazo[5,1-b] nih.govnih.govthiazole derivatives waiting to be synthesized and evaluated.
New Biological Targets: The identification of new biological targets for this chemical class could lead to the development of first-in-class therapies for a variety of diseases.
Interdisciplinary Collaboration: The advancement of this field will require close collaboration between synthetic chemists, medicinal chemists, biologists, and materials scientists.
The continued exploration of the chemistry and biology of the 3-methylimidazo[5,1-b] nih.govnih.govthiazole scaffold holds immense potential for the discovery of new scientific knowledge and the development of innovative technologies that can benefit human health and society.
Q & A
Q. What are the established synthetic routes for 3-methylimidazo[5,1-b][1,3]thiazole, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Multi-component reactions (e.g., using aldehydes, thiourea, and methyl-substituted precursors) are commonly employed. Catalyst-free conditions (e.g., THF with Cs₂CO₃) are preferred to minimize byproducts .
- Microwave-assisted synthesis reduces reaction time (e.g., 30–60 minutes at 100–120°C) and improves yields by 15–20% compared to conventional heating .
- Key parameters : pH control (neutral to slightly basic), solvent polarity (DMF or acetonitrile), and temperature gradients (stepwise heating to 80°C) .
Q. How is the structural identity of this compound confirmed post-synthesis?
Methodological Answer:
Q. What preliminary biological screening models are suitable for this compound?
Methodological Answer:
- Antimicrobial assays : Broth microdilution (MIC ≤ 8 µg/mL against S. aureus) .
- Anticancer screening : MTT assay on HepG2 or MCF-7 cells (IC₅₀ values typically 10–50 µM) .
- Dosage : Start with 1–10 µM in vitro; adjust based on solubility (logP ~2.1) .
Advanced Research Questions
Q. How do structural modifications at the 6-position influence antitumor activity?
Methodological Answer:
-
Electron-withdrawing groups (e.g., nitro, bromo) enhance cytotoxicity by 30–50% via increased DNA intercalation .
-
Substituent comparison :
Position 6 Substituent IC₅₀ (MCF-7, µM) Mechanism -H (parent compound) 45.2 Apoptosis -NO₂ 12.7 ROS induction -Br 18.9 Topo-I inhibition (Data from )
Q. What computational strategies predict binding affinity to biological targets?
Methodological Answer:
Q. How can contradictory data on antimicrobial activity be resolved?
Methodological Answer:
- Variable factors :
- Validation steps :
- Replicate assays in triplicate with positive controls (e.g., ciprofloxacin).
- Use checkerboard assays to rule out synergy/antagonism with media components .
Experimental Design Challenges
Q. How to address low solubility in pharmacological assays?
Methodological Answer:
- Co-solvents : 5% DMSO + 0.1% Tween-80 (maintains <1% cytotoxicity).
- Prodrug strategies : Introduce acetylated or glycosylated derivatives (improves aqueous solubility by 5–10×) .
Q. What analytical methods resolve degradation products during stability studies?
Methodological Answer:
- HPLC-DAD : C18 column (5 µm, 150 × 4.6 mm), gradient elution (ACN:H₂O 30→70% over 20 min). Major degradant: Oxidized sulfoxide form (retention time 12.3 min) .
- LC-MS/MS : Fragmentation pattern m/z 168 → 125 (loss of CH₃N) confirms degradation pathway .
Data Interpretation & Optimization
Q. Why do SAR studies show inconsistent activity trends across analogs?
Methodological Answer:
- Steric effects : Bulky substituents at position 3 disrupt planar stacking (e.g., IC₅₀ increases from 12.7 µM to 38.4 µM with -Ph group) .
- Electrostatic mismatch : Nitro groups may reduce cell permeability (logP shift from 2.1 to 1.4) despite higher in vitro activity .
Q. How to prioritize derivatives for in vivo testing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
